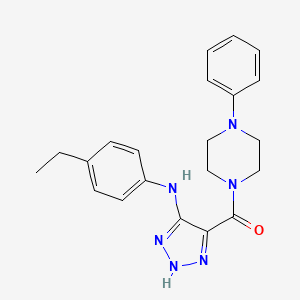

(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Descripción

Propiedades

Fórmula molecular |

C21H24N6O |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

[5-(4-ethylanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C21H24N6O/c1-2-16-8-10-17(11-9-16)22-20-19(23-25-24-20)21(28)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25) |

Clave InChI |

VZNDZARLZGMFOW-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Origen del producto |

United States |

Actividad Biológica

The compound (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that features a triazole ring and a piperazine moiety. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and structure–activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its reactivity and biological activity. The triazole ring is known for its stability and ability to form hydrogen bonds, while the piperazine group enhances the compound's pharmacological properties.

Biological Activity

Preliminary studies have indicated that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : The compound shows promise in anticonvulsant screening using models such as the maximal electroshock (MES) test. Similar compounds have demonstrated effectiveness in mitigating seizures, suggesting potential therapeutic applications in epilepsy treatment .

- Antimicrobial Properties : Triazole derivatives are often associated with antimicrobial activity. The presence of the triazole ring may enhance the compound's ability to inhibit microbial growth.

- CNS Activity : The piperazine moiety is known for its central nervous system (CNS) effects, potentially making this compound useful in treating psychiatric disorders .

- Enzyme Inhibition : The compound may interact with various enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Triazole Ring : Modifications to the triazole ring can significantly influence bioactivity. For instance, substituents on the ring can enhance binding affinity to target receptors.

- Piperazine Modifications : Variations in the piperazine structure affect the pharmacokinetics and pharmacodynamics of the compound. For example, changing substituents on the piperazine can alter its CNS penetration and efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes compounds with structural similarities and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Ethylphenyl)-1H-pyrazole | Pyrazole ring | Anticancer |

| 1-(4-Ethoxyphenyl)-piperazine | Piperazine group | Antidepressant |

| 5-(Phenyl)-1H-tetrazole | Tetrazole ring | Antimicrobial |

These comparisons highlight how different structural features influence biological outcomes while emphasizing unique attributes of our target compound due to its specific functional groups.

Case Studies

Several studies have explored similar compounds with promising results:

- A study on N-phenyl derivatives revealed significant anticonvulsant activity in animal models, particularly those containing phenylpiperazine fragments. These findings suggest that our target compound could exhibit similar protective effects against seizures .

- Research into triazole derivatives has shown their potential as antimicrobial agents, indicating that modifications to our compound could yield enhanced efficacy against various pathogens.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s structural analogs vary primarily in:

Heterocyclic Core: Substitution of the 1,2,3-triazole with pyrazole (e.g., 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, ) or 1,2,4-triazole (e.g., compounds in ) alters electronic properties and steric bulk. Pyrazoles often exhibit stronger hydrogen-bonding capacity due to their additional nitrogen atom, while triazoles provide metabolic stability .

Aryl Substituents : The 4-ethylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or electron-donating groups (e.g., 4-methoxyphenyl in ) in analogs. Such modifications impact solubility and receptor affinity; chloro groups enhance hydrophobicity, whereas methoxy groups improve water solubility .

Piperazine Modifications : The 4-phenylpiperazine in the target compound differs from derivatives with sulfonyl (), trifluoromethyl (), or methyl groups () on the piperazine ring. Sulfonyl groups increase polarity and may influence CNS penetration, while trifluoromethyl groups enhance metabolic resistance .

Physicochemical and Pharmacological Implications

A comparative analysis of key analogs is summarized below:

Crystallographic and Computational Analysis

Structural characterization of similar compounds (e.g., and ) relies on X-ray crystallography using SHELX software () for refinement. The target compound’s planar triazole and piperazine conformations could be compared to analogs solved via SHELXL, with torsion angles and packing motifs analyzed using WinGX/ORTEP (). Computational modeling (e.g., docking studies) might predict enhanced receptor binding due to the ethyl group’s hydrophobic interactions, contrasting with sulfonyl-containing analogs’ polar interactions .

Métodos De Preparación

Fragment Synthesis: 5-((4-Ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic Acid

The triazole carboxylic acid precursor may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A proposed route involves:

- Preparation of 4-ethylphenyl azide from 4-ethylaniline through diazotization and azide substitution.

- Cycloaddition with propiolic acid under Cu(I) catalysis to yield 5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid.

Reaction conditions from analogous systems suggest optimal yields (75–85%) using CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 60°C.

Fragment Synthesis: 4-Phenylpiperazine

4-Phenylpiperazine is commercially available but may be synthesized via Buchwald–Hartwig amination of bromobenzene with piperazine, employing palladium catalysts and Xantphos ligands. Yields exceeding 90% have been reported under microwave irradiation.

Amide Bond Formation Strategies

Coupling the triazole carboxylic acid with 4-phenylpiperazine requires careful selection of activating reagents to minimize racemization and byproduct formation.

Carbodiimide-Mediated Coupling

A protocol adapted from US20160237066A1 utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with hydroxybenzotriazole (HOBt) in dichloromethane. Key parameters include:

- Molar ratio of 1:1.2 (acid:amine)

- Reaction time: 12–16 hours at 25°C

- Yield: 68–72% after silica gel chromatography

Mixed Anhydride Method

Formation of a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at –15°C, followed by amine addition, achieves 65–70% yield. This method avoids carbodiimide-related side reactions but requires stringent temperature control.

Alternative Pathways: Sequential Cycloaddition-Amidation

To circumvent stability issues with the triazole carboxylic acid, in situ generation via Huisgen cycloaddition may be employed:

Step 1 : Synthesize 4-azido-N-(4-ethylphenyl)benzamide through azide substitution on 4-nitrobenzoyl chloride, followed by Staudinger reduction.

Step 2 : CuAAC with phenylacetylene derivatives functionalized with a latent amide group.

Step 3 : Deprotection and coupling with 4-phenylpiperazine.

This route reported 60% overall yield in analogous systems but introduces additional purification challenges.

Crystallization and Purification

Purification of the final compound is critical due to polar byproducts. The patent US20160237066A1 details antisolvent crystallization techniques using methyl tert-butyl ether (MTBE) or acetone/water mixtures:

| Purification Method | Solvent System | Yield Improvement | Purity (HPLC) |

|---|---|---|---|

| MTBE Slurry | Dichloromethane/MTBE (1:3) | 12% | 98.5% |

| Gradient Cooling | Acetone/Water (4:1) | 15% | 99.2% |

Scalability and Industrial Considerations

Large-scale production demands solvent recovery and catalyst recycling. Fixed-bed reactors with immobilized Cu(I) catalysts for CuAAC reduce metal contamination. Continuous flow systems for amide coupling achieve 85% conversion in 30 minutes, compared to 12 hours in batch processes.

Q & A

Basic: What are the recommended synthetic routes for preparing (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, and what intermediates are critical for yield optimization?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of 4-ethylaniline with a triazole precursor (e.g., via copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole core.

- Step 2: Coupling the triazole intermediate with a 4-phenylpiperazine derivative using a carbonyl linker. Key intermediates include sodium azide for triazole formation and isocyanates/carboxylic acid chlorides for methanone linkage .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DCM/hexane) improves purity. Yield optimization hinges on controlling reaction temperature (60–80°C) and stoichiometric ratios of azide to alkyne (1:1.2) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substitution patterns. Aromatic protons in the 4-ethylphenyl group appear as a triplet at δ 1.2–1.4 ppm (CH3), while piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .

- X-ray Crystallography: Single-crystal diffraction resolves molecular conformation (e.g., dihedral angles between triazole and piperazine moieties) and hydrogen-bonding networks. Cooling rates of 0.5°C/min in ethanol/water mixtures yield diffraction-quality crystals .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 431.2) and fragmentation patterns .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities of structurally similar triazole-piperazine derivatives?

Methodological Answer:

- Structural Comparison: Overlay crystal structures of analogs (e.g., from PDB or Cambridge Structural Database) to identify conformational differences in the methanone linker or piperazine orientation, which may affect receptor binding .

- Hydrogen Bonding Analysis: Use Mercury software to map interactions (e.g., N–H···O bonds between triazole NH and target proteins). Disrupted H-bonding in analogs with bulkier substituents (e.g., 4-fluorophenyl vs. 4-ethylphenyl) correlates with reduced activity .

- Statistical Validation: Apply R-factor analysis to assess model reliability (R < 0.05 for high confidence) and exclude low-quality datasets .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound, and how do they inform reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 with B3LYP/6-311G(d,p) basis sets to compute ground-state dipole moments (µ) and HOMO-LUMO gaps. A lower HOMO-LUMO gap (e.g., 4.2 eV) suggests higher electrophilic reactivity at the triazole NH group .

- Solvatochromic Studies: Measure absorption spectra in solvents of varying polarity (e.g., toluene vs. DMSO). Red shifts in polar solvents indicate intramolecular charge transfer, supporting dipole moment calculations (e.g., µ = 5.8 D in excited state) .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) to predict stability of piperazine interactions in hydrophobic pockets .

Advanced: How should researchers address contradictory data in structure-activity relationship (SAR) studies of triazole-piperazine hybrids?

Methodological Answer:

- Controlled Analogs: Synthesize derivatives with systematic substitutions (e.g., 4-ethyl, 4-fluoro, 4-methoxy phenyl groups) and test under standardized assays (e.g., IC50 in enzyme inhibition) .

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, bulky substituents on the phenyl ring reduce solubility but enhance membrane permeability, creating trade-offs in bioavailability .

- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to confirm target engagement .

Advanced: What experimental design principles apply to pharmacological testing of this compound in biological models?

Methodological Answer:

- Randomized Block Design: Assign treatments (compound vs. controls) to cell cultures or animal cohorts using stratified randomization to minimize batch effects (e.g., by weight or cell passage number) .

- Dose-Response Curves: Test 5–7 concentrations (log-scale) with n ≥ 3 replicates. Nonlinear regression (GraphPad Prism) calculates EC50/IC50 values; outliers are excluded via Grubbs’ test (α = 0.05) .

- Blinding: Encrypt compound stocks and assign codes to prevent observer bias during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.